molecular formula C10H12O2S B3019096 Phenyl 3-methylsulfanylpropanoate CAS No. 54732-84-2

Phenyl 3-methylsulfanylpropanoate

Cat. No. B3019096
CAS RN: 54732-84-2
M. Wt: 196.26
InChI Key: UGJFOBUAKUTQTO-UHFFFAOYSA-N
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Description

Phenyl 3-methylsulfanylpropanoate is a compound that is part of a broader class of sulfur-containing organic compounds. These compounds are characterized by the presence of a sulfanyl group (-S-) attached to a carbon chain. The phenyl group attached to this structure suggests aromatic properties, which can influence the compound's reactivity and physical characteristics.

Synthesis Analysis

The synthesis of compounds related to phenyl 3-methylsulfanylpropanoate often involves reactions that introduce or modify the sulfanyl group. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for condensation reactions involving aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, yielding bis(pyrazolones) with high efficiency . Additionally, the Michael reaction has been employed to synthesize compounds with a sulfanylpropanamido moiety, starting from 3-phenylquinoxalin-2(1H)-thione, which itself is prepared through a novel thiation method . These methods highlight the versatility of sulfur chemistry in constructing complex molecules with potential biological activity.

Molecular Structure Analysis

The molecular structure of compounds similar to phenyl 3-methylsulfanylpropanoate can be quite complex, with various substituents influencing their geometry and electronic properties. For example, phenylmercury(II) sulfanylpropenoates have been studied, revealing a distorted T-shaped environment around the mercury atom, as evidenced by spectroscopic methods and X-ray diffraction . The presence of a phenyl group and other substituents can lead to symmetrization processes and influence the overall molecular conformation .

Chemical Reactions Analysis

Compounds with a sulfanylpropanoate structure can participate in a range of chemical reactions. For instance, Diels-Alder reactions have been reported with (Z)-3-phenylsulfinylprop-2-enoic acid and its methyl ester, demonstrating the reactivity of the double bond in the presence of dienes like furan and anthracene . The outcomes of these reactions can be highly dependent on the reaction conditions, leading to various adducts with different stereochemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl 3-methylsulfanylpropanoate derivatives can be influenced by the nature of the substituents attached to the molecule. Spectroscopic studies, including IR, NMR, and mass spectrometry, are commonly used to characterize these compounds . Theoretical studies, such as density functional theory (DFT) calculations, can provide insights into the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, as well as non-linear optical properties . Additionally, molecular docking studies can suggest potential biological activities by simulating the interaction of these compounds with biological targets .

Scientific Research Applications

Cross-Coupling Reactions

Phenyl 3-methylsulfanylpropanoate has applications in advanced cross-coupling reactions. For instance, in a study by Wan et al. (2013), a method involving meta-C–H arylation and methylation of 3-phenylpropanoic acid and phenolic derivatives was developed. This method used an easily removable nitrile template and was essential for cross-coupling C–H bonds with organoborons, indicating the compound's role in facilitating complex chemical transformations (Wan, Dastbaravardeh, Li, & Yu, 2013).

Tissue Engineering Materials

Phenyl 3-methylsulfanylpropanoate is also relevant in the field of tissue engineering. Polyhydroxyalkanoates (PHA), for example, are biodegradable and thermoprocessable polyesters, suitable as biomaterials in various medical devices and tissue engineering applications. Research by Chen and Wu (2005) highlighted the use of PHAs, including derivatives like poly 3-hydroxyoctanoate (PHO), for developing medical devices such as sutures and cardiovascular patches (Chen & Wu, 2005).

Nonlinear Optical Properties

Another significant application is in the study of nonlinear optical properties. D'Silva et al. (2012) investigated the third-order nonlinear optical (NLO) properties of certain methylsulfanyl chalcone derivatives. These derivatives showed potential for NLO applications due to their significant nonlinear refractive indices and absorption coefficients (D'Silva, Podagatlapalli, Rao Soma, & Dharmaprakash, 2012).

Anticancer Activity

The compound also shows promise in anticancer research. El Rayes et al. (2019) synthesized and tested derivatives of phenyl 3-methylsulfanylpropanoate for their antiproliferative activity against human cell lines. Some derivatives exhibited significant anticancer activity, pointing to the compound's potential in developing new anticancer agents (El Rayes et al., 2019).

Electronic Structure Analysis in Solar Cells

Phenyl 3-methylsulfanylpropanoate is also used in the analysis of electronic structures in solar cells. A study by Guan et al. (2010) focused on the electronic structure of a blend used in solar cells, which included phenyl derivatives. This research aids in understanding and improving the efficiency of bulk heterojunction solar cells (Guan et al., 2010).

Mechanism of Action

If the compound has biological activity, the mechanism of action describes how the compound interacts with biological systems. This could involve binding to a specific protein, inhibiting an enzyme, or interacting with DNA .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It includes studying the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

This involves looking at potential future applications of the compound. This could include its use in medicine, materials science, or as a building block for synthesizing other compounds .

properties

IUPAC Name

phenyl 3-methylsulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-13-8-7-10(11)12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJFOBUAKUTQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 3-methylsulfanylpropanoate

CAS RN

54732-84-2
Record name phenyl 3-(methylsulfanyl)propanoate
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